rac 2,4-O-Dimethylzearalenone-d6

Description

Contextualization of Zearalenone (B1683625) and its Derivatives in Academic Research

Zearalenone (ZEA) is a non-steroidal estrogenic mycotoxin produced by various Fusarium species, which are common fungal contaminants of cereal crops like maize, wheat, and barley. researchgate.netfrontiersin.org Its chemical structure allows it to mimic the effects of estrogen, leading to disruptions in the reproductive systems of various animals. frontiersin.orgspkx.net.cn

Academic research has extensively documented the presence of ZEA in agricultural commodities and its subsequent entry into the food and feed chain. frontiersin.org The biotransformation of ZEA in plants, animals, and during food processing leads to the formation of a range of derivatives, including α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL). researchgate.netspkx.net.cn These metabolites exhibit varying degrees of estrogenic activity and toxicity, making their individual and collective analysis a complex challenge. frontiersin.orgspkx.net.cn Research efforts are focused on understanding the metabolism, toxicity, and mechanisms of action of ZEA and its derivatives to assess the risks they pose to animal and human health. spkx.net.cnresearchgate.net

Significance of Deuterium-Labeled Analogs in Biochemical and Analytical Sciences

Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by their stable isotope, deuterium (B1214612) (²H or D), are invaluable tools in biochemical and analytical sciences. symeres.comclearsynth.com This isotopic substitution results in a molecule that is chemically similar to its non-labeled counterpart but has a higher mass. clearsynth.com This key difference allows for a variety of applications:

Internal Standards in Mass Spectrometry: In quantitative analysis using techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS) and gas chromatography-mass spectrometry (GC-MS), deuterium-labeled analogs serve as ideal internal standards. nih.govscbt.com Because they behave almost identically to the analyte of interest during sample preparation and analysis, they can be used to accurately quantify the concentration of the target compound, correcting for any loss that may occur during the analytical process. scbt.com

Metabolic and Pharmacokinetic Studies: The use of deuterium-labeled compounds allows researchers to trace the metabolic fate of a substance within a biological system. symeres.comclearsynth.com By administering the labeled compound, scientists can track its absorption, distribution, metabolism, and excretion (ADME) with high precision. acs.org

Elucidation of Reaction Mechanisms: The kinetic isotope effect, a change in the rate of a chemical reaction upon isotopic substitution, can provide insights into the mechanisms of enzymatic reactions and other chemical transformations. symeres.com

Rationale for Research on rac-2,4-O-Dimethylzearalenone-d6 as a Specialized Research Tool

rac-2,4-O-Dimethylzearalenone-d6 is a deuterium-labeled version of 2,4-O-Dimethylzearalenone, a derivative of zearalenone. lgcstandards.commedchemexpress.cn The "rac" prefix indicates that it is a racemic mixture, containing equal amounts of both enantiomers. The "d6" signifies that six hydrogen atoms in the molecule have been replaced by deuterium. cymitquimica.com

The primary application of this specific compound is as an internal standard in the analytical determination of zearalenone and its metabolites. medchemexpress.com The methylation of the two hydroxyl groups in 2,4-O-Dimethylzearalenone and the deuterium labeling make it a distinct molecule that can be easily differentiated from the naturally occurring zearalenone and its primary metabolites by mass spectrometry. This allows for precise and reliable quantification of these mycotoxins in complex matrices such as food, feed, and biological samples. The use of such a specialized tool is crucial for the accurate risk assessment and regulatory monitoring of zearalenone contamination.

Chemical Data Tables

Table 1: Properties of rac-2,4-O-Dimethylzearalenone-d6

| Property | Value |

| Synonyms | 3,4,5,6,9,10-Hexahydro-14,16-dimethoxy-3-methyl-1H-2-benzoxacyclotetradecin-1,7(8H)-dione-d6; (+/-)-Zearalenone-d6 Dimethyl Ether |

| Molecular Formula | C₂₀H₂₀D₆O₅ |

| Molecular Weight | 352.45 g/mol |

| CAS Number | 1246833-55-5 |

Data sourced from multiple chemical suppliers. usbio.netpharmaffiliates.com

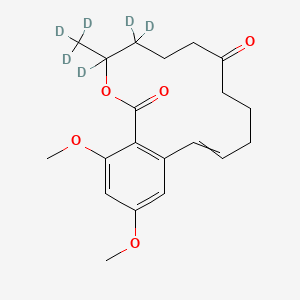

Structure

2D Structure

Properties

Molecular Formula |

C20H26O5 |

|---|---|

Molecular Weight |

352.5 g/mol |

IUPAC Name |

4,5,5-trideuterio-16,18-dimethoxy-4-(trideuteriomethyl)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione |

InChI |

InChI=1S/C20H26O5/c1-14-8-7-11-16(21)10-6-4-5-9-15-12-17(23-2)13-18(24-3)19(15)20(22)25-14/h5,9,12-14H,4,6-8,10-11H2,1-3H3/i1D3,8D2,14D |

InChI Key |

MYILAUURZUNHGP-KMYVDDIXSA-N |

Isomeric SMILES |

[2H]C1(CCC(=O)CCCC=CC2=C(C(=CC(=C2)OC)OC)C(=O)OC1([2H])C([2H])([2H])[2H])[2H] |

Canonical SMILES |

CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)OC)OC)C(=O)O1 |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation Research

Advanced Synthetic Routes for rac-2,4-O-Dimethylzearalenone-d6

The synthesis of the non-deuterated precursor, 2,4-O-dimethylzearalenone, is a key initial phase. This is typically achieved by the methylation of zearalenone's two phenolic hydroxyl groups at the C-2 and C-4 positions. A common method for such methylation is the Williamson ether synthesis, which involves the use of a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base.

Following the synthesis of the dimethyl ether, the incorporation of deuterium (B1214612) is the next critical stage. The designation "d6" indicates that six hydrogen atoms in the molecule have been replaced by deuterium. Based on the compound's synonym, (+/-)-Zearalenone-d6 Dimethyl Ether, it is understood that the deuterium atoms are located on the core zearalenone (B1683625) structure rather than the introduced methyl groups.

Isotopic Labeling Strategies and Deuterium Enrichment Methodologies

The introduction of deuterium atoms into the zearalenone molecule can be achieved through various isotopic labeling techniques. One plausible method is through acid- or base-catalyzed hydrogen-deuterium exchange reactions on the zearalenone backbone. This process involves exposing the 2,4-O-dimethylzearalenone intermediate to a deuterium source, such as deuterated water (D₂O) or a deuterated solvent in the presence of a catalyst. The specific positions of deuteration would be determined by the reaction conditions and the relative acidity or accessibility of the protons on the molecule. The goal is to achieve a high level of deuterium enrichment to ensure a distinct mass shift from the native analyte in mass spectrometric analysis. The use of stable isotopes like deuterium is favored over radioactive isotopes due to safety and handling considerations. nih.gov

Research on Stereochemical Control in rac-2,4-O-Dimethylzearalenone-d6 Synthesis

The designation "rac" in rac-2,4-O-Dimethylzearalenone-d6 signifies that the compound is a racemic mixture, containing equal amounts of both enantiomers. Zearalenone itself is a chiral molecule. During the synthesis of zearalenone analogues, if no stereoselective methods are employed, a racemic mixture is typically produced. Research in stereochemical control aims to direct a reaction to favor the formation of one stereoisomer over others. lcms.cz This can be achieved using chiral catalysts, auxiliaries, or substrates. usbio.netsigmaaldrich.com However, for the purpose of an internal standard intended to mimic the behavior of the analyte in a sample that may contain a racemic or unknown mixture of stereoisomers, a racemic standard is often suitable and intentionally synthesized. The synthesis of this specific compound, therefore, likely proceeds without specific measures for stereochemical control, leading to the racemic product.

Analytical Characterization of Synthesized Labeled Compounds for Research Purity and Structure

The final and crucial step in the production of rac-2,4-O-Dimethylzearalenone-d6 is its thorough analytical characterization to confirm its identity, purity, and isotopic enrichment. A combination of analytical techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is used to determine the chemical purity of the compound. a-2-s.com By comparing the retention time of the synthesized compound to a known standard and analyzing the peak area, the percentage of the desired compound in the final product can be quantified.

Mass Spectrometry (MS) , often coupled with HPLC (LC-MS/MS), is essential for confirming the molecular weight of the compound and verifying the incorporation of the six deuterium atoms. brill.comnih.gov The mass spectrum will show a molecular ion peak corresponding to the mass of the d6-labeled compound (C₂₀H₂₀D₆O₅), which will be six mass units higher than its non-deuterated counterpart.

The combination of these analytical methods ensures that the synthesized rac-2,4-O-Dimethylzearalenone-d6 meets the high standards of purity and structural integrity required for its use as a reliable internal standard in quantitative analytical chemistry. nih.gov

Advanced Analytical Methodologies Utilizing Rac 2,4 O Dimethylzearalenone D6

Development and Validation of Quantitative Analytical Assays

There is no specific information available in the reviewed scientific literature on the development and validation of quantitative analytical assays using rac-2,4-O-Dimethylzearalenone-d6.

While LC-MS/MS is a common and powerful technique for the analysis of mycotoxins like zearalenone (B1683625), and numerous methods have been developed for this purpose, there are no specific published methods that detail the use of rac-2,4-O-Dimethylzearalenone-d6 as an internal standard. nih.govnih.govlaboratuvar.com General LC-MS/MS methods for zearalenone often involve reversed-phase chromatography coupled with a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The selection of precursor and product ions is critical for selectivity and sensitivity. For a deuterated standard, the mass transitions would be chosen to be distinct from the non-labeled analyte to allow for separate detection and quantification. However, specific validated parameters for rac-2,4-O-Dimethylzearalenone-d6 are not available.

Information regarding the application of rac-2,4-O-Dimethylzearalenone-d6 in GC-MS methods is not present in the available scientific literature. GC-MS analysis of zearalenone typically requires a derivatization step to increase its volatility and thermal stability. Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). An internal standard like rac-2,4-O-Dimethylzearalenone-d6 would undergo the same derivatization process. The resulting derivatized molecule would then be analyzed by GC-MS, likely in selected ion monitoring (SIM) mode. Without specific studies, the fragmentation patterns and optimal GC conditions for the derivatized form of rac-2,4-O-Dimethylzearalenone-d6 remain undocumented.

There are no published studies on the use of rac-2,4-O-Dimethylzearalenone-d6 in HRMS for metabolite profiling of zearalenone. HRMS offers the advantage of high mass accuracy, which allows for the determination of the elemental composition of ions and can aid in the identification of unknown metabolites. In such a study, rac-2,4-O-Dimethylzearalenone-d6 could theoretically be used as an internal standard to help in the relative quantification of identified metabolites and to track the metabolic fate of zearalenone. However, no such research has been found.

Role of rac-2,4-O-Dimethylzearalenone-d6 as an Internal Standard

The fundamental role of an internal standard is to correct for the loss of analyte during sample preparation and for variations in instrument response. An ideal internal standard, such as a stable isotope-labeled version of the analyte, co-elutes with the analyte and experiences similar matrix effects. While rac-2,4-O-Dimethylzearalenone-d6 is chemically similar to native zearalenone and its metabolites, specific data on its performance as an internal standard are not available.

There are no specific examples or data in the scientific literature detailing the use of rac-2,4-O-Dimethylzearalenone-d6 for the generation of calibration curves in complex matrices. In a typical workflow, a fixed amount of the internal standard would be added to all calibration standards and unknown samples. The calibration curve would then be constructed by plotting the ratio of the analyte signal to the internal standard signal against the concentration of the analyte. This approach helps to compensate for variations in extraction efficiency and signal suppression or enhancement caused by the matrix.

No studies have been published that use rac-2,4-O-Dimethylzearalenone-d6 to specifically evaluate matrix effects and analytical interferences for zearalenone analysis. The evaluation of matrix effects is a critical component of method validation for quantitative analysis in complex samples like food, feed, and biological fluids. This is typically done by comparing the signal of an analyte in a pure solvent to its signal in a sample matrix extract. The use of a co-eluting, isotopically labeled internal standard is the most effective way to compensate for these effects. While it is plausible that rac-2,4-O-Dimethylzearalenone-d6 could be effective for this purpose, empirical data and published research are lacking.

Application in Detection and Quantification of Zearalenone and its Metabolites

The primary application of rac-2,4-O-Dimethylzearalenone-d6 would be as an internal standard in isotope dilution mass spectrometry (IDMS) methods for the quantification of zearalenone, α-zearalenol, β-zearalenol, and other related metabolites. The deuterium (B1214612) labeling results in a higher mass-to-charge ratio (m/z) for the internal standard compared to the native analyte, allowing for their simultaneous measurement and differentiation by a mass spectrometer. This approach is considered the gold standard for quantitative analysis as it effectively compensates for matrix effects and variations in instrument response.

Analysis in Biological Research Matrices (e.g., in vitro cell cultures, animal tissues, non-human biofluids)

In the context of biological research, the analysis of zearalenone and its metabolites is critical for understanding its toxicokinetics and toxicodynamics. The use of a reliable internal standard is paramount for achieving accurate quantification in complex biological matrices such as cell lysates, tissue homogenates (e.g., liver, kidney), and biofluids (e.g., urine, plasma).

Due to the absence of specific studies using rac-2,4-O-Dimethylzearalenone-d6, a representative data table cannot be generated. However, a hypothetical application would involve spiking the biological sample with a known concentration of rac-2,4-O-Dimethylzearalenone-d6 prior to extraction and cleanup. The subsequent analysis by LC-MS/MS would allow for the accurate determination of the native mycotoxin concentrations.

Analysis in Agri-Food Research Samples (e.g., feed, grains, plant tissues)

The contamination of agricultural commodities and animal feed with zearalenone poses a significant economic and health concern. Accurate and sensitive analytical methods are required for monitoring and research purposes. The complexity of agri-food matrices, which can range from simple grains to complex mixed feeds, often leads to significant matrix effects that can interfere with quantification.

The addition of rac-2,4-O-Dimethylzearalenone-d6 at the initial stage of sample processing would enable the analyst to correct for any losses during extraction and cleanup, as well as for signal suppression or enhancement during the final analytical measurement. This would lead to more reliable data on the occurrence and levels of zearalenone contamination in these matrices. A data table illustrating typical performance characteristics such as linearity, recovery, and limits of detection in various food matrices would be highly valuable, but cannot be constructed without relevant research data.

Methodological Research in Sample Preparation and Extraction Techniques

Methodological research in sample preparation aims to develop and optimize efficient and robust extraction and cleanup procedures for the analysis of target compounds from complex sample matrices. The use of an internal standard like rac-2,4-O-Dimethylzearalenone-d6 is integral to the validation of such methods.

During the development of new extraction techniques, such as solid-phase extraction (SPE), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), or other novel extraction approaches, the recovery of the internal standard is monitored to assess the efficiency of the extraction process. By comparing the response of the internal standard in a pre-extraction spiked sample to a post-extraction spiked sample, the extraction efficiency can be accurately determined.

Furthermore, in the validation of a new analytical method, the consistency of the internal standard's response across different sample matrices and concentration levels provides confidence in the ruggedness and reliability of the method. Without specific studies that have employed rac-2,4-O-Dimethylzearalenone-d6 for this purpose, a detailed account of its role in the development of specific sample preparation techniques for zearalenone and its metabolites cannot be provided.

Metabolic and Biotransformation Studies of Zearalenone Analogs Utilizing Labeled Compounds

Research on Enzymatic Biotransformation Pathways of Zearalenone (B1683625) and its Methyl Ethers

The biotransformation of zearalenone and its derivatives is primarily an enzymatic process occurring in the liver and other tissues. Key metabolic routes include the reduction of the C-8' keto group and hydroxylation of the aromatic ring, followed by conjugation reactions.

In Vitro Enzyme Assays with rac-2,4-O-Dimethylzearalenone-d6 as a Substrate

In vitro enzyme assays using liver microsomes or specific recombinant enzymes are fundamental to elucidating metabolic pathways. Such assays would involve incubating rac-2,4-O-Dimethylzearalenone-d6 with these enzyme preparations and analyzing the formation of metabolites.

Detailed Research Findings: Currently, there are no published studies that have utilized rac-2,4-O-Dimethylzearalenone-d6 as a substrate in in vitro enzyme assays. Research on the parent compound, zearalenone, has shown that it is metabolized by various enzymes, including hydroxysteroid dehydrogenases (HSDs), to form α-zearalenol (α-ZOL) and β-zearalenol (β-ZOL). The methylation of the phenolic hydroxyl groups, as in rac-2,4-O-Dimethylzearalenone-d6 , would likely alter its interaction with these enzymes, but without experimental data, the specific outcomes remain speculative.

Data Tables: No data is available to generate tables for this section. A hypothetical table would present the results of such an assay, detailing metabolite formation rates.

Identification of Potential Metabolites in Non-Human Biological Systems

Identifying metabolites is crucial for understanding the bioactivation or detoxification of a xenobiotic. This typically involves the use of sophisticated analytical techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

Detailed Research Findings: There are no published reports on the identification of metabolites of rac-2,4-O-Dimethylzearalenone-d6 in any non-human biological system. For the non-deuterated parent zearalenone, metabolites are well-characterized and include reduced forms (α-ZOL, β-ZOL) and their glucuronide and sulfate (B86663) conjugates. mdpi.com The dimethylation in rac-2,4-O-Dimethylzearalenone-d6 would block the sites of common conjugation reactions, suggesting that its metabolic profile would differ significantly from that of zearalenone.

Data Tables: No data is available to generate tables for this section. A hypothetical table would list the identified metabolites and their structural characteristics.

Comparative Metabolic Fate Studies of Deuterated vs. Non-Deuterated Analogs

Comparing the metabolism of a deuterated compound with its non-deuterated counterpart can reveal the kinetic isotope effect (KIE), providing insights into the rate-limiting steps of metabolic reactions.

Detailed Research Findings: Specific comparative metabolic fate studies between rac-2,4-O-Dimethylzearalenone-d6 and its non-deuterated analog, rac-2,4-O-Dimethylzearalenone, have not been reported in the scientific literature. General principles of deuteration suggest that the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolism if the cleavage of this bond is the rate-determining step of a reaction. This could potentially alter the pharmacokinetic profile of the deuterated compound.

Data Tables: No data is available to generate tables for this section. A hypothetical table would compare pharmacokinetic parameters such as half-life, clearance, and metabolite ratios for the deuterated and non-deuterated compounds.

Investigation of Specific Enzyme Systems Involved in Xenobiotic Metabolism (e.g., Cytochrome P450, UGT)

The cytochrome P450 (CYP) superfamily of enzymes is a major player in the phase I metabolism of a wide range of xenobiotics, including mycotoxins. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are key enzymes in phase II conjugation reactions.

Detailed Research Findings: There is no specific research investigating the role of Cytochrome P450 or UGT enzymes in the metabolism of rac-2,4-O-Dimethylzearalenone-d6 . Studies on zearalenone have demonstrated that CYP enzymes are involved in its oxidative metabolism, leading to hydroxylated derivatives. nih.govresearchgate.net The dimethylation of the phenolic groups in rac-2,4-O-Dimethylzearalenone-d6 would prevent UGT-mediated glucuronidation at these positions, a major detoxification pathway for zearalenone. mdpi.com The impact of deuteration on the interaction with CYP enzymes is unknown without experimental data.

Data Tables: No data is available to generate tables for this section. A hypothetical table would show the activity of different CYP or UGT isoforms towards the substrate.

Kinetic Studies of Biotransformation Processes in Model Systems

Kinetic studies are essential for quantifying the efficiency of enzymatic reactions, providing parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).

Detailed Research Findings: No kinetic studies on the biotransformation of rac-2,4-O-Dimethylzearalenone-d6 in any model system have been published. For zearalenone, kinetic studies have been performed using liver microsomes from various species, providing valuable data on the species-specific differences in its metabolism. researchgate.net Such studies for rac-2,4-O-Dimethylzearalenone-d6 would be necessary to understand the rate and capacity of its metabolic conversion.

Data Tables: No data is available to generate tables for this section. A hypothetical table would present the kinetic parameters (Km, Vmax) for the metabolism of the compound by different enzyme systems.

Research on Environmental Occurrence and Fate Analytical and Tracer Applications

Occurrence of Zearalenone (B1683625) Derivatives in Environmental Samples: Analytical Challenges

Zearalenone and its metabolites, such as α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL), have been detected in various environmental compartments, including soil, water, and agricultural products. nih.govresearchgate.net The contamination of aquatic ecosystems is often a result of runoff from agricultural fields where ZEN-producing fungi have colonized crops. researchgate.net A study in the Wielkopolska province of Poland found ZEN in all tested water and cereal samples, with concentrations in water ranging from 1.0 ng L-1 to 80.6 ng L-1 and in cereals from 3.72 ng g-1 to 28.97 ng g-1. researchgate.net

The determination of zearalenone and its derivatives in environmental samples presents considerable analytical challenges. nih.govresearchgate.net These challenges stem from the complexity of the sample matrices and the typically low concentrations of the target analytes. researchgate.net Effective analytical procedures require meticulous sample preparation to extract and purify the mycotoxins from interfering substances. researchgate.net Common extraction techniques include liquid-liquid extraction and solid-phase extraction (SPE). nih.govresearchgate.net

Furthermore, sensitive and specific instrumental methods are crucial for accurate quantification. Chromatographic techniques, such as high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometric detection (LC-MS), and gas chromatography-mass spectrometry (GC-MS), are widely employed. nih.govmdpi.com Immunoaffinity chromatography is also utilized for sample cleanup, offering high selectivity for ZEN and its derivatives. researchgate.netmdpi.com The development of reliable and validated analytical methods is paramount for ensuring the accuracy of monitoring data. redalyc.org

Potential Application of rac-2,4-O-Dimethylzearalenone-d6 as an Environmental Tracer

Isotopically labeled internal standards play a critical role in modern analytical chemistry, particularly in isotope dilution mass spectrometry (IDMS). This technique is considered a primary ratio method, capable of achieving high accuracy and precision by correcting for both analyte losses during sample preparation and matrix effects during instrumental analysis. The use of a stable isotope-labeled internal standard, which has nearly identical physicochemical properties to the native analyte, is fundamental to this approach.

While direct studies detailing the use of rac-2,4-O-Dimethylzearalenone-d6 as an environmental tracer are not prevalent in the reviewed literature, its properties as a deuterated analog of a zearalenone derivative make it an ideal candidate for such applications. In environmental fate and transport studies, isotopically labeled compounds can be introduced into a system to track the movement, transformation, and degradation of the parent contaminant under real-world conditions.

The methylated and deuterated nature of rac-2,4-O-Dimethylzearalenone-d6 provides a unique mass signature that can be readily distinguished from naturally occurring zearalenone and its metabolites by mass spectrometry. This allows researchers to follow its path through different environmental compartments, such as soil and water, and to study its uptake and metabolism by organisms. The stability of the deuterium (B1214612) labels ensures that the tracer maintains its unique mass throughout the experiment.

Methodological Research for Environmental Sample Analysis and Contaminant Monitoring

The development of robust and sensitive analytical methods is a continuous area of research for monitoring environmental contaminants like zearalenone and its derivatives. Methodological research often focuses on optimizing sample preparation techniques to improve extraction efficiency and reduce matrix interference. This includes the investigation of new solid-phase extraction sorbents and the development of automated online sample cleanup systems.

A key aspect of advanced analytical methods is the use of internal standards to ensure accuracy and precision. mdpi.com Isotopically labeled compounds, such as rac-2,4-O-Dimethylzearalenone-d6, are invaluable in this context. When added to a sample at the beginning of the analytical procedure, the deuterated standard experiences the same extraction inefficiencies and matrix-induced signal suppression or enhancement as the native analyte. By measuring the ratio of the native analyte to the labeled standard, accurate quantification can be achieved, regardless of these variations.

For instance, a GC-MS method for the determination of zearalenone and its derivatives in feed utilized an isotope internal standard of zearalenone to correct for matrix effects. mdpi.com Similarly, rac-2,4-O-Dimethylzearalenone-d6 can be employed as an internal standard in LC-MS/MS methods for the analysis of its corresponding non-labeled analog or other zearalenone derivatives in environmental samples. The distinct mass-to-charge ratio of the deuterated compound allows for its unambiguous detection alongside the target analytes.

The following table summarizes the key characteristics and potential applications of rac-2,4-O-Dimethylzearalenone-d6 in environmental analysis:

| Property | Description | Relevance in Environmental Analysis |

| Structure | A deuterated analog of a dimethylated zearalenone derivative. medchemexpress.cnlgcstandards.com | Provides a unique mass signature for detection by mass spectrometry. |

| Isotopic Labeling | Contains six deuterium atoms (d6). lgcstandards.comusbio.net | Allows for use as an internal standard in isotope dilution mass spectrometry. |

| Chemical Similarity | Behaves chemically and physically similarly to the non-labeled analog. | Ensures it accurately reflects the behavior of the target analyte during sample preparation and analysis. |

| Potential Application | Internal standard for quantification, environmental tracer for fate and transport studies. | Improves accuracy and precision of analytical data and enables tracking of contaminant pathways in the environment. |

Mechanistic Research in in Vitro and Non Human in Vivo Systems

Exploration of Molecular Interactions in Cellular Models (e.g., Receptor Binding, Gene Expression Profiling)

There is a lack of published studies specifically investigating the molecular interactions of rac 2,4-O-Dimethylzearalenone-d6 in cellular models. Research in this area has predominantly focused on zearalenone (B1683625) and its primary metabolites. The structural modifications in this compound, namely the methylation of the two hydroxyl groups on the resorcinol (B1680541) ring, would theoretically alter its ability to bind to cellular receptors that typically interact with the hydroxyl groups of the parent compound, zearalenone.

Specific studies on the cellular uptake and efflux mechanisms of this compound are not documented in the available scientific literature. Research on the parent compound, zearalenone, indicates that it and its metabolites can be absorbed by intestinal epithelial cells. mdpi.com The physicochemical properties of this compound, such as its increased lipophilicity due to the dimethyl ether groups, would likely influence its transport across cell membranes, but empirical data is not available.

There is no available research on the subcellular distribution of this compound in model organisms. Studies on zearalenone have shown its distribution to various organs, including the liver, where it is metabolized. nih.gov The deuterated and dimethylated analog is primarily used as a tracer or internal standard in studies designed to track the distribution of zearalenone itself.

Use in Biological Pathway Elucidation Studies (Excluding Direct Adverse Effects or Clinical Outcomes)

Direct studies using this compound to elucidate biological pathways are not found in the scientific literature. Its role in such studies is ancillary, serving as a quantitative tool. For example, in studies investigating the effects of zearalenone on signaling pathways, such as the activation of apoptotic pathways, this compound would be used as an internal standard in mass spectrometry-based methods to accurately measure the intracellular concentrations of zearalenone and its metabolites. nih.govnih.gov

Comparative Research on the Biological Activity of Zearalenone and its Dimethyl Ether Analog

While comparative studies on the biological activities of zearalenone and its various metabolites, such as α-zearalenol and β-zearalenol, are available, there is a lack of specific comparative research on the biological activity of zearalenone and its dimethyl ether analog, rac 2,4-O-Dimethylzearalenone. nih.gov The methylation of the phenolic hydroxyl groups in the dimethyl ether analog is expected to significantly reduce its estrogenic activity, as these groups are crucial for binding to estrogen receptors. However, without direct comparative studies, the extent of this reduction in activity remains unquantified.

Future Directions and Emerging Research Applications of Labeled Zearalenone Derivatives

Advancements in Multi-Residue Analysis Methodologies

The simultaneous detection of multiple mycotoxins in a single analytical run, known as multi-residue analysis, is a significant trend in food safety. nih.gov The use of isotopically labeled internal standards, like deuterated or ¹³C-labeled zearalenone (B1683625), is fundamental to the accuracy and reliability of these methods, particularly when using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.netfda.gov

Stable isotope dilution assays (SIDAs) employ these labeled compounds to compensate for matrix effects—the interference from other components in a sample—and for losses during sample preparation. researchgate.netrestek.com This approach significantly improves the trueness and precision of quantification. researchgate.net The commercial availability of a growing number of labeled mycotoxin standards has facilitated the widespread adoption of multi-mycotoxin methods in routine analysis. nih.govsigmaaldrich.com These methods are essential for assessing co-exposure to multiple mycotoxins, which is crucial for accurate risk assessment due to potential synergistic toxic effects. newfoodmagazine.com

Key Developments in Multi-Residue Analysis:

| Development | Significance |

| Use of ¹³C-labeled standards | Provides a distinct mass difference from the native analyte, preventing interference and ensuring accurate quantification. sigmaaldrich.com |

| Single extraction for multiple mycotoxins | Simplifies sample preparation, increasing throughput and efficiency. mdpi.com |

| Application to diverse food matrices | Enables comprehensive monitoring of the food supply chain for a wide range of mycotoxins. fda.gov |

Integration into Omics-Based Research for Metabolomics and Proteomics

"Omics" technologies, such as metabolomics and proteomics, offer a holistic view of the biological effects of mycotoxins. Labeled zearalenone derivatives are invaluable tools in these fields for tracing the metabolic fate of zearalenone and understanding its impact on cellular processes. nih.gov

In metabolomics, labeled compounds help to identify and quantify zearalenone and its various metabolites within complex biological samples. nih.gov This is critical for understanding its biotransformation, which can lead to the formation of derivatives with altered toxicity. cabidigitallibrary.orgspkx.net.cn For instance, studies have identified numerous zearalenone metabolites, including glucosides, sulfates, and acetylated forms, through the use of advanced analytical techniques. nih.govmdpi.com

Proteomics studies utilize labeled standards to accurately quantify changes in protein expression in response to zearalenone exposure. mdpi.com This can reveal the molecular mechanisms of its toxicity, including its effects on pathways related to oxidative stress, hormone signaling, and cell proliferation. mdpi.comresearchgate.net By understanding which proteins and pathways are affected, researchers can identify potential biomarkers of exposure and effect.

Development of Novel Biosensors and Detection Technologies

Rapid and sensitive detection of zearalenone is crucial for on-site screening and monitoring. While many current biosensors are label-free, the principles of competitive immunoassays, often developed using labeled antigens or antibodies, underpin many of these technologies. nih.govmdpi.comtandfonline.com

Future biosensor development may incorporate labeled zearalenone derivatives to enhance sensitivity and quantification. For example, labeled compounds could be used in the development and validation of new recognition elements, such as aptamers or molecularly imprinted polymers. nih.govnih.gov

Emerging Detection Technologies for Zearalenone:

| Technology | Principle | Potential Application |

| Fluorescence-based biosensors | Competitive binding assays where the signal is inversely proportional to the zearalenone concentration. tandfonline.comrsc.org | Rapid screening of food and feed samples. |

| Electrochemical aptasensors | Utilize aptamers as recognition elements, with signal changes upon binding to zearalenone. nih.gov | Highly sensitive and selective detection. |

| Capillary-based immunosensors | Employ immunofluorescence in a flow-injection system for quantitative determination. mdpi.com | Automated and high-throughput analysis. |

Computational and In Silico Modeling of Compound Interactions and Fate

Computational modeling provides a powerful tool for predicting the behavior of zearalenone and its derivatives without the need for extensive laboratory experiments. nih.gov These in silico methods can be used to model the interaction of zearalenone with biological targets, such as estrogen receptors, to predict its estrogenic potency. nih.govresearchgate.net

Docking simulations, for example, can rank the binding affinities of different zearalenone metabolites to the estrogen receptor, helping to assess their potential toxicity. nih.gov Such studies have shown that while some metabolites have reduced binding affinity, others may retain or even exceed the estrogenic activity of the parent compound. nih.govnih.gov This information is vital for prioritizing which derivatives require further toxicological evaluation.

Furthermore, computational models can help to predict the metabolic fate of zearalenone, including the formation of various phase I and phase II metabolites. mdpi.com This complements experimental data from metabolomics studies and contributes to a more complete understanding of its biotransformation.

Role in Standardizing Global Analytical Research Practices

The availability of high-quality, certified reference materials, including isotopically labeled standards like rac 2,4-O-Dimethylzearalenone-d6, is essential for the standardization and harmonization of mycotoxin analysis worldwide. sigmaaldrich.comnewfoodmagazine.com These standards ensure the accuracy and comparability of results between different laboratories and analytical methods. mdpi.com

International collaborative studies rely on such standards to validate and establish the performance of analytical methods across multiple laboratories. mdpi.com The use of a common, well-characterized internal standard minimizes variability and ensures that data from different sources can be reliably compared. restek.com This is particularly important for setting and enforcing regulatory limits for mycotoxins in food and feed on a global scale. newfoodmagazine.commdpi.com

The adoption of stable isotope dilution assays using labeled standards is increasingly recognized as the "gold standard" for mycotoxin quantification, contributing to more robust and reliable global food safety systems. researchgate.netnewfoodmagazine.com

Q & A

Q. What are the critical considerations for synthesizing rac 2,4-O-Dimethylzearalenone-d6 to ensure isotopic purity in analytical applications?

Methodological Answer: Synthesis must prioritize deuterium incorporation at specific positions (e.g., 2,4-O-dimethyl groups) to avoid isotopic scrambling. Techniques like deuterated methylating agents (e.g., CD3I) under anhydrous conditions are recommended. Confirm purity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to verify deuterium distribution .

Q. How should researchers validate the use of this compound as an internal standard in mycotoxin quantification?

Methodological Answer: Validate by assessing matrix effects, recovery rates, and linearity in calibration curves. Compare deuterated and non-deuterated analogs in spiked samples using LC-MS/MS. Ensure the deuterated standard co-elutes with the target analyte to correct for ion suppression/enhancement .

Q. What experimental parameters influence the stability of this compound during long-term storage?

Methodological Answer: Store in amber vials at –20°C under inert gas (e.g., argon) to prevent photodegradation and oxidation. Monitor stability via periodic purity checks using HPLC-UV or LC-MS. Avoid freeze-thaw cycles, which may degrade deuterium-labeled bonds .

Advanced Research Questions

Q. How can researchers resolve contradictory recovery rates of this compound in complex matrices like cereals versus biological fluids?

Methodological Answer: Conduct matrix-matched calibration and standard addition experiments. Adjust extraction protocols (e.g., QuEChERS for cereals vs. protein precipitation for serum). Use isotope dilution mass spectrometry (IDMS) to account for matrix-specific ion suppression .

Q. What strategies optimize deuterium retention in this compound under high-temperature chromatographic conditions?

Methodological Answer: Use shorter analytical columns (e.g., 50 mm) with lower thermal gradients. Test stationary phases (e.g., C18 vs. phenyl-hexyl) to reduce column-induced degradation. Validate via tandem MS/MS fragmentation patterns to detect deuterium loss .

Q. How do researchers design cross-reactivity studies to assess this compound specificity against structurally similar zearalenone derivatives?

Methodological Answer: Perform competitive binding assays or computational docking simulations to evaluate affinity differences. Validate experimentally by spiking analogs (e.g., α-zearalenol, β-zearalanol) and measuring signal interference via LC-MS/MS .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing batch-to-batch variability in this compound synthesis?

Methodological Answer: Apply ANOVA to compare isotopic purity across batches. Use principal component analysis (PCA) to identify process variables (e.g., reaction time, solvent purity) contributing to variability. Report confidence intervals for deuterium enrichment ratios .

Q. How should researchers address discrepancies between theoretical and observed deuterium incorporation in this compound?

Methodological Answer: Investigate isotopic exchange using D2O stability tests. Correlate deviations with synthetic steps (e.g., incomplete methylation) via kinetic isotope effect (KIE) studies. Adjust synthetic protocols to minimize proton-deuterium exchange .

Experimental Design

Q. What controls are essential when using this compound in recovery experiments for regulatory compliance?

Methodological Answer: Include blank matrices, solvent controls, and non-deuterated zearalenone analogs. Validate limit of detection (LOD) and quantification (LOQ) using signal-to-noise ratios ≥3 and ≥10, respectively. Document uncertainty budgets per ISO/IEC 17025 guidelines .

Q. How can researchers minimize carryover effects when analyzing this compound in automated LC-MS systems?

Methodological Answer: Implement needle wash steps with methanol:acetonitrile (50:50) and periodic column flushing with 90% acetonitrile. Use a divert valve to exclude high-concentration eluates. Validate carryover levels using blank injections post-calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.